4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is an organic compound that belongs to the family of terphenyl derivatives. This compound is characterized by the presence of an amino group and two carboxylic acid groups attached to a terphenyl backbone. Terphenyl compounds are known for their rigid, planar structures, which make them useful in various applications, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the terphenyl backbone, followed by the introduction of amino and carboxylic acid groups. For instance, the terphenyl backbone can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst. The amino group can be introduced via nitration followed by reduction, and the carboxylic acid groups can be added through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’4’,1’'-Terphenyl: A simpler terphenyl derivative without amino or carboxylic acid groups.
3,3’‘,5,5’'-Tetracarboxylic acid terphenyl: A terphenyl derivative with four carboxylic acid groups.
2’-Amino-[1,1’4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: A closely related compound with additional carboxylic acid groups.
Uniqueness
2’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c21-18-16(12-4-8-14(9-5-12)19(22)23)2-1-3-17(18)13-6-10-15(11-7-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPASCLPCAGTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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